molecular formula C13H18N2O2 B12975707 Ethyl 4,5,8,9-tetrahydro-3H-pyrrolo[2,3-g]indolizine-9a(7H)-carboxylate

Ethyl 4,5,8,9-tetrahydro-3H-pyrrolo[2,3-g]indolizine-9a(7H)-carboxylate

Cat. No.: B12975707
M. Wt: 234.29 g/mol
InChI Key: UQWOOQCBDALOJP-UHFFFAOYSA-N
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Description

Ethyl 4,5,8,9-tetrahydro-3H-pyrrolo[2,3-g]indolizine-9a(7H)-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrroloindolizine core substituted with an ethyl ester group.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

ethyl 3,4,5,7,8,9-hexahydropyrrolo[2,3-g]indolizine-9a-carboxylate

InChI

InChI=1S/C13H18N2O2/c1-2-17-12(16)13-6-3-8-15(13)9-5-11-10(13)4-7-14-11/h4,7,14H,2-3,5-6,8-9H2,1H3

InChI Key

UQWOOQCBDALOJP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCCN1CCC3=C2C=CN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5,8,9-tetrahydro-3H-pyrrolo[2,3-g]indolizine-9a(7H)-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the condensation of a pyrrole derivative with an aldehyde, followed by cyclization and esterification to form the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial synthesis often employs automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5,8,9-tetrahydro-3H-pyrrolo[2,3-g]indolizine-9a(7H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen atoms.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4,5,8,9-tetrahydro-3H-pyrrolo[2,3-g]indolizine-9a(7H)-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 4,5,8,9-tetrahydro-3H-pyrrolo[2,3-g]indolizine-9a(7H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Pyrrolopyridine Derivatives

Compounds such as ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9a) and its substituted variants (e.g., 5-chloro, 5-methoxy) share a pyrrole-pyridine fused core with the target compound but differ in ring fusion ([2,3-c] vs. [2,3-g]) and saturation. These derivatives are synthesized via hydrogenation of precursor indoles over Pd/C catalysts, achieving yields of 60–85% .

Pyridoindole Derivatives

Ethyl 2,3,4,9-tetrahydro-1-phenyl-1H-pyrido[3,4-b]indole-3-carboxylate (3) features a β-carboline-piperazine scaffold synthesized via a Pictet-Spengler reaction. The phenyl substitution at position 1 and the tricyclic system distinguish it from the target compound’s bicyclic framework. Such differences influence electronic properties and biological interactions, as β-carbolines are known for DNA intercalation and cytotoxicity .

Fused Pteridinosteroids

Hybrid compounds like 5’-deaza-17β-hydroxy-8’-methylandrost-2,4-dieno[2,3-g]pteridine-2’,4’(3’H,8’H)-dione (16a) incorporate steroid-pteridine fusion. Though structurally distinct, their [2,3-g] ring fusion pattern parallels the target compound’s indolizine system. Synthesis involves high-temperature condensation of hydroxymethylene intermediates with uracil derivatives, yielding 37% for 16a .

Reactivity and Functionalization
  • Substituent Effects : Chloro (9b) and methoxy (9c) groups on pyrrolopyridines enhance electrophilic substitution reactivity compared to unsubstituted analogs (9a) . The target compound’s ethyl ester may similarly modulate solubility and stability.
  • Ring Saturation : Partial saturation in the indolizine system (vs. fully aromatic pyrrolopyridines) could reduce aromaticity, affecting π-π stacking interactions in biological targets.

Data Table: Key Comparisons

Compound Name Core Structure Substituents Synthesis Yield Notable Properties
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9a) Pyrrolo[2,3-c]pyridine None (H at position 5) 60% Baseline reactivity
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b) Same as 9a Cl at position 5 60% Enhanced electrophilicity
Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9c) Same as 9a OMe at position 5 85% Improved solubility
Ethyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (3) Pyrido[3,4-b]indole Phenyl at position 1 Not reported DNA-binding potential
5’-Deaza-17β-hydroxy-8’-methylandrost-2,4-dieno[2,3-g]pteridine-2’,4’-dione (16a) Pteridinosteroid Steroid-pteridine fusion 37% Anticancer activity (preliminary)

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